molecular formula C12H15NO2 B13438142 5-Phenyl-2-piperidinecarboxylic Acid

5-Phenyl-2-piperidinecarboxylic Acid

Cat. No.: B13438142
M. Wt: 205.25 g/mol
InChI Key: QPLXWXRHYMFLQF-UHFFFAOYSA-N
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Description

5-Phenyl-2-piperidinecarboxylic Acid is an organic compound that belongs to the class of carboxylic acids. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a phenyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-piperidinecarboxylic Acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, under reflux .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of phenyl-substituted pyridines, followed by carboxylation. This method allows for the large-scale production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-piperidinecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-2-piperidinecarboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-piperidinecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-piperidinecarboxylic Acid is unique due to the combination of the phenyl group and the piperidine ring with a carboxylic acid substitution. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)

InChI Key

QPLXWXRHYMFLQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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